molecular formula C13H18N2O2S B11856401 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane

2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B11856401
M. Wt: 266.36 g/mol
InChI Key: UTHFUHYFUBCEIF-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-2,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structural framework The spiro[44]nonane core is fused with a diazaspiro moiety, and the phenylsulfonyl group adds further complexity to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylsulfonyl-substituted amine with a suitable cyclic ketone can lead to the formation of the spirocyclic structure. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced nitrogen compounds, and substituted spirocyclic structures .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity to its targets. Pathways involved in its action include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane stands out due to its phenylsulfonyl group, which imparts unique chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and specificity in binding to molecular targets .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-(benzenesulfonyl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H18N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-13(11-15)6-8-14-10-13/h1-5,14H,6-11H2

InChI Key

UTHFUHYFUBCEIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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